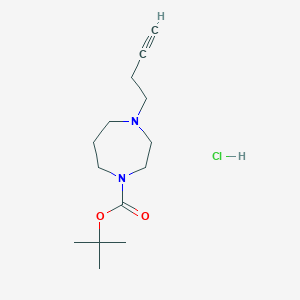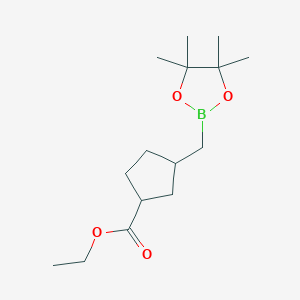
N-(3-Cyanophenyl)-2,5-dimethylpyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Cyanophenyl)-2,5-dimethylpyrrole, also known as CDPP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. CDPP is a pyrrole derivative that has a cyanophenyl group attached to it, which gives it unique properties and makes it useful in many different areas.
Applications De Recherche Scientifique
Solid-state Structures and Radical Chemistry
- The study of (Cyanophenyl)dithia- and (Cyanophenyl)diselenadiazolyl Radicals reveals their solid-state structures, showcasing the dimerization and ribbon-like arrays formed by these radicals. This understanding is crucial for the development of materials with specific magnetic and conductive properties (Haddon et al., 1992).
Electrophilicity-Nucleophilicity Relations
- Research into phenyl cations as probes for electrophilicity-nucleophilicity relations helps in fine-tuning organic synthesis reactions, particularly in understanding how different nucleophiles react with electrophiles, which is pivotal for designing synthetic pathways (Dichiarante et al., 2008).
Fluorescent Probes and pH Sensing
- Donor–acceptor-substituted biphenyls have been investigated for their potential as highly sensitive and powerful fluorescent probes for monitoring pH and solvent proticity. This research paves the way for advanced analytical techniques in both research and industrial applications (Maus and Rurack, 2000).
Aminocyanation of Alkenes
- The development of a cooperative palladium/boron catalyst for the intramolecular aminocyanation of alkenes demonstrates an innovative approach to functionalizing molecules, which is valuable for creating complex organic compounds with high precision (Miyazaki et al., 2014).
Polymer Supported DNA Synthesis
- Techniques for polymer-supported DNA synthesis using hydroxybenzotriazole activated phosphotriester intermediates contribute to the field of genetics and biotechnology by offering more efficient methods for synthesizing DNA fragments, which is critical for research and therapeutic applications (Marugg et al., 1984).
Electrochemical Behavior and Material Science
- Studies on the electrochemical behavior of unsymmetrical dihydropyridines provide insights into redox mechanisms and material stability, which are essential for developing new electronic devices and sensors (David et al., 1995).
Organic Sensitizers for Solar Cell Applications
- The engineering of organic sensitizers for solar cell applications highlights the potential of using complex organic molecules to improve the efficiency of photovoltaic devices. Such research is crucial for advancing renewable energy technologies (Kim et al., 2006).
Propriétés
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-10-6-7-11(2)15(10)13-5-3-4-12(8-13)9-14/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJROBAUWGQJGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2840954.png)
![1-[[3-[(3,4-Difluorophenyl)methyl]azetidin-1-yl]methyl]-4-methylcyclohexan-1-ol](/img/structure/B2840956.png)


![7-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2840959.png)


![N-(sec-butyl)-1-[(2-chlorobenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2840966.png)
![1,7-dimethyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2840967.png)
